molecular formula C13H20O B13794691 Cycloionone CAS No. 5552-30-7

Cycloionone

Cat. No.: B13794691
CAS No.: 5552-30-7
M. Wt: 192.30 g/mol
InChI Key: KYOSLSFHZKIUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloionone can be synthesized through various synthetic routes. One common method involves the cyclization of β-ionone under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where β-ionone is subjected to cyclization under controlled conditions. The process involves precise temperature and pressure control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cycloionone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cycloionone involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Properties

CAS No.

5552-30-7

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2,5,5,8a-tetramethyl-7,8-dihydro-6H-chromene

InChI

InChI=1S/C13H20O/c1-10-6-7-11-12(2,3)8-5-9-13(11,4)14-10/h6-7H,5,8-9H2,1-4H3

InChI Key

KYOSLSFHZKIUEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2C(CCCC2(O1)C)(C)C

boiling_point

240.00 °C. @ 760.00 mm Hg

density

0.950-0.955

physical_description

Clear liquid

solubility

Insoluble in water
soluble (in ethanol)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.